



# Application Notes and Protocols for Investigating Anxiety-Related Pathways Using Pico145

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pico145  |           |
| Cat. No.:            | B8069070 | Get Quote |

#### Introduction

Anxiety disorders represent a significant global health challenge, necessitating the development of novel therapeutic strategies.[1] Recent research has implicated Transient Receptor Potential Canonical (TRPC) ion channels, particularly TRPC4 and TRPC5, in the pathophysiology of anxiety and other mood disorders.[2] These channels are non-selective cation channels permeable to Ca2+ and are expressed in brain regions critical for processing emotion and mood.[2][3] **Pico145** (also known as HC-608 or Zerencotrep) has emerged as a powerful pharmacological tool.[4][5] It is a highly potent and selective small-molecule inhibitor of TRPC1/4/5 channels, making it an ideal probe for elucidating the role of these channels in anxiety-related signaling pathways and for preclinical assessment of their therapeutic potential. [4][6]

This document provides detailed application notes on the mechanism of **Pico145** and protocols for its use in in-vitro and in-vivo experimental models of anxiety.

# Application Note 1: Mechanism of Action and Selectivity of Pico145

**Pico145** is a xanthine derivative that functions as a potent antagonist of TRPC1, TRPC4, and TRPC5 channels.[5][6] Its potency is in the picomolar to low nanomolar range, making it orders of magnitude more potent than previously available inhibitors.[3] The inhibitory effect of



**Pico145** is dependent on the specific TRPC channel subunit composition, showing the highest potency against heteromeric TRPC4-TRPC1 channels.[6][7] Importantly, **Pico145** displays remarkable selectivity, showing no significant effect on other TRP channels such as TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8, or on store-operated Ca2+ entry (SOCE) mediated by Orai1 channels.[4][6] This high potency and selectivity make **Pico145** an invaluable tool for precisely investigating the physiological and pathological roles of TRPC1/4/5 channels.





Click to download full resolution via product page

Caption: **Pico145** selectively inhibits TRPC1/4/5 channels, blocking Ca<sup>2+</sup> influx.

### Quantitative Data: Potency of Pico145

The following table summarizes the inhibitory potency (IC50) of **Pico145** against various TRPC channel subtypes activated by agonists like (-)-Englerin A (EA) or Sphingosine-1-Phosphate (S1P).



| Channel Subtype                            | Activation Method           | IC50 Value   | Reference |
|--------------------------------------------|-----------------------------|--------------|-----------|
| TRPC4 (homomer)                            | (-)-Englerin A              | 0.349 nM     | [4]       |
| TRPC5 (homomer)                            | (-)-Englerin A              | 1.3 nM       | [4][7]    |
| TRPC4-TRPC1 (heteromer)                    | (-)-Englerin A              | 0.06 nM      | [7]       |
| TRPC4-TRPC1 (concatemer)                   | (-)-Englerin A              | 33 - 42 pM   | [6]       |
| TRPC4-TRPC1 (concatemer)                   | Sphingosine-1-<br>Phosphate | 11 pM        | [4]       |
| TRPC5-TRPC1 (heteromer)                    | (-)-Englerin A              | 0.2 nM       | [7]       |
| Muscarinic Receptor Cation Current (mICAT) | Carbachol / GTPyS           | 2.7 - 3.1 pM | [8]       |

# Application Note 2: Probing Anxiety Pathways with Pico145

TRPC4 and TRPC5 channels are key components of signaling pathways that modulate neuronal excitability and synaptic plasticity, processes that are fundamental to fear learning and anxiety.[2][9] These channels can be activated downstream of G-protein coupled receptors (GPCRs), leading to membrane depolarization and an increase in intracellular calcium concentration.[6] In brain regions like the amygdala, which is critical for processing fear and anxiety, heightened activation of these pathways can contribute to pathological anxiety states. [9][10] By blocking TRPC1/4/5 channels, **Pico145** can prevent this cascade, reducing neuronal hyperexcitability and producing anxiolytic-like effects. Preclinical evidence using pharmacological inhibition or genetic deletion of TRPC4/5 channels supports this mechanism, showing an attenuation of fear and anxiety behaviors in mice.[2]





Click to download full resolution via product page

Caption: Proposed anxiety pathway and the inhibitory action of Pico145.

# **Experimental Protocols**



# Protocol 1: In Vitro Characterization using Patch-Clamp Electrophysiology

This protocol details the whole-cell patch-clamp method to measure **Pico145**'s effect on TRPC4/5-mediated currents in a heterologous expression system (e.g., HEK293 cells).[10]

#### Materials:

- HEK293 cells stably or transiently expressing human TRPC4 or TRPC5.
- Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).
- Patch pipettes (2-4 MΩ).
- Intracellular solution (in mM): 115 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5.7 CaCl2, 5 Na2ATP, 0.1 NaGTP; pH 7.2 with CsOH.
- Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
- TRPC4/5 agonist (e.g., 10 nM (-)-Englerin A or 50 μM Carbachol).
- Pico145 stock solution (e.g., 1 mM in DMSO) and serial dilutions.
- Patch-clamp amplifier and data acquisition system.

#### Procedure:

- Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
- Recording Setup: Place a coverslip in the recording chamber and perfuse with extracellular solution.
- Establish Whole-Cell Configuration: Approach a single cell with a pipette containing intracellular solution and form a giga-ohm seal. Rupture the membrane to achieve whole-cell configuration.



- Voltage Protocol: Clamp the cell at a holding potential of -60 mV. Apply a ramp voltage protocol (e.g., from -100 mV to +100 mV over 200 ms) every 5 seconds to elicit currents.
- Baseline Recording: Record stable baseline currents for 2-3 minutes.
- Channel Activation: Perfuse the cells with the agonist (e.g., (-)-Englerin A) to activate TRPC4/5 channels and record the evoked current.
- **Pico145** Application: Once a stable agonist-evoked current is achieved, co-apply increasing concentrations of **Pico145** (e.g., 1 pM to 100 nM) with the agonist.
- Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each **Pico145** concentration. Normalize the data to the maximal agonist-evoked current and plot a concentration-response curve to determine the IC50 value.

# Protocol 2: Assessment of Anxiolytic Effects using the Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12]

#### Materials:

- Adult male mice (e.g., C57BL/6J strain).
- Elevated Plus Maze apparatus (two open arms, two closed arms, elevated 50-60 cm from the floor).
- **Pico145** solution (dissolved in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 50% saline).
- Vehicle control solution.
- Positive control (e.g., Diazepam).
- Syringes for intraperitoneal (i.p.) injection.
- Video tracking software.



#### Procedure:

- Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the
  experiment.
- Drug Administration: Administer Pico145 (e.g., 0.1 10 mg/kg, i.p.) or vehicle control to different groups of mice 30-60 minutes before testing. A separate group receives the positive control.
- EPM Test:
  - Place a mouse gently in the center of the maze, facing one of the open arms.
  - Allow the mouse to explore the maze freely for 5 minutes.
  - Record the session using a video camera mounted above the maze.
- Data Collection: After the 5-minute session, return the mouse to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.
- Behavioral Analysis: Use video tracking software to score the following parameters:
  - Time spent in the open arms.
  - Time spent in the closed arms.
  - Number of entries into the open arms.
  - Number of entries into the closed arms.
  - Total distance traveled (to assess general locomotor activity).
- Data Interpretation: An increase in the percentage of time spent in the open arms and/or the
  percentage of entries into the open arms, without a significant change in total locomotor
  activity, is indicative of an anxiolytic-like effect.





Click to download full resolution via product page

Caption: General experimental workflow for in-vivo behavioral testing.

### **Protocol 3: Assessment using the Light/Dark Box Test**

This assay assesses anxiety based on the conflict between the rodent's tendency to explore a novel environment and its aversion to brightly lit areas.[13]

#### Materials:

- Light/Dark Box apparatus (a rectangular box divided into a small, dark compartment and a large, illuminated compartment).
- Animals, drug solutions, and recording equipment as described in Protocol 2.



#### Procedure:

- Acclimation & Dosing: Follow steps 1 and 2 from Protocol 2.
- Light/Dark Box Test:
  - Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
  - Allow the mouse to explore the apparatus for 5-10 minutes.
  - Record the session with a video camera.
- Data Collection & Analysis:
  - Clean the apparatus between trials.
  - Score the following parameters:
    - Time spent in the light compartment.
    - Latency to first enter the dark compartment.
    - Number of transitions between compartments.
    - Total distance traveled.
- Data Interpretation: An anxiolytic-like effect is indicated by a significant increase in the time spent in the light compartment and potentially an increased number of transitions, without altering overall locomotor activity.

## **Expected Outcomes in Behavioral Assays**



| Behavioral Assay           | Key Parameter                | Expected Outcome with Pico145     | Interpretation         |
|----------------------------|------------------------------|-----------------------------------|------------------------|
| Elevated Plus Maze         | % Time in Open Arms          | Increase                          | Anxiolytic-like effect |
| % Entries to Open<br>Arms  | Increase                     | Anxiolytic-like effect            |                        |
| Total Arm Entries          | No significant change        | No sedative or hyperactive effect | -                      |
| Light/Dark Box             | Time in Light<br>Compartment | Increase                          | Anxiolytic-like effect |
| Number of Transitions      | Increase or No<br>Change     | Reduced aversion / exploration    |                        |
| Total Distance<br>Traveled | No significant change        | No general locomotor effect       | -                      |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. TRPC4/5 inhibitors: Phase I results and proof of concept studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pico145 powerful new tool for TRPC1/4/5 channels PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]



- 8. Pico145 inhibits TRPC4-mediated mICAT and postprandial small intestinal motility PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Protein Kinase A and Anxiety-Related Behaviors: A Mini-Review [frontiersin.org]
- 10. Stimulation of TRPC5 cationic channels by low micromolar concentrations of lead ions (Pb2+) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR17 modulates anxiety-like behaviors via basolateral amygdala to ventral hippocampal CA1 glutamatergic projection PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico Screening and Behavioral Validation of a Novel Peptide, LCGA-17, With Anxiolytic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Investigating Anxiety-Related Pathways Using Pico145]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069070#using-pico145-to-investigate-anxiety-related-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.